Isooctyl acrylate
Overview
Description
Isooctyl acrylate is an organic compound with the molecular formula C11H20O2. It is an ester formed from acrylic acid and isooctanol. This compound is primarily used in the production of pressure-sensitive adhesives, coatings, and various polymer applications due to its excellent adhesive properties and flexibility .
Mechanism of Action
Target of Action
Isooctyl acrylate, a complex mixture comprised predominantly of isomeric, eight-carbon alkyl esters of acrylic acid , primarily targets the formation of pressure-sensitive adhesives . It is used in the production of a wide range of pressure-sensitive adhesives, including self-adhesive tapes, labels, protective films, and even in dermal dosage systems for pharmaceutical applications .
Mode of Action
This compound interacts with its targets by imparting tack and peel properties, which are essential characteristics of pressure-sensitive adhesives . These properties are imparted by the soft or low glass transition temperature monomers such as 2-ethylhexyl acrylate, this compound, or n-butyl acrylate . The harder monomers, such as methyl acrylate or isobornyl acrylate, are included to provide internal strength .
Biochemical Pathways
The performance of pressure-sensitive adhesives, such as tack, peel, and shear, based on polyacrylates synthesized through copolymerization of acrylate monomers and formulated in organic solvent mixtures are, to a large degree, determined by the molecular weight of acrylic copolymer, polymerization method, and especially by the type and quantity of the crosslinking agents added to the polymerizate .
Result of Action
The result of this compound’s action is the formation of effective pressure-sensitive adhesives. These adhesives have the ability to adhere quickly, resist removal by peeling, and hold in position when shearing forces are exerted . In addition, certain acrylate esters, including this compound, may be carcinogenic by the dermal route of exposure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the substance may polymerize due to heating . It is also combustible, and above 91°C, explosive vapour/air mixtures may be formed . Therefore, it is recommended to use it only in a well-ventilated area and avoid all contact . It is also recommended to store it only if stabilized, keep it in the dark, and ensure ventilation along the floor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is often produced via the ester exchange method. This involves the reaction of methyl acrylate with isooctanol in the presence of a catalyst like titanium tetrachloride. The reaction mixture is then subjected to distillation to purify the this compound .
Types of Reactions:
Polymerization: this compound undergoes free radical polymerization, where the double bond in its structure reacts with other monomers to form long polymer chains.
Copolymerization: It can copolymerize with other monomers such as butyl acrylate, methyl acrylate, and ethyl acrylate to form copolymers with tailored properties.
Common Reagents and Conditions:
Initiators: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Solvents: Organic solvents such as toluene or ethyl acetate are often used in the polymerization reactions.
Major Products Formed:
Homopolymers: Pure this compound polymers.
Scientific Research Applications
Isooctyl acrylate is widely used in scientific research and industrial applications:
Pressure-Sensitive Adhesives: It is a key component in the formulation of pressure-sensitive adhesives used in tapes, labels, and protective films.
Biomedical Applications: It is used in the production of biomedical electrodes and dermal dosage systems for pharmaceutical applications.
Coatings and Sealants: this compound-based polymers are used in coatings and sealants due to their excellent adhesive properties and flexibility.
Oil Absorbents: Copolymers of this compound are used as oil absorbents in environmental cleanup applications.
Comparison with Similar Compounds
Isooctyl acrylate is often compared with other acrylate monomers such as:
Butyl Acrylate: Similar in terms of flexibility and adhesive properties but differs in molecular weight and chain length.
Methyl Acrylate: Provides higher rigidity and strength compared to this compound.
Ethyl Acrylate: Offers a balance between flexibility and strength, making it suitable for various applications.
This compound stands out due to its unique combination of flexibility, adhesive properties, and compatibility with other monomers, making it a versatile component in various industrial and research applications.
Properties
IUPAC Name |
6-methylheptyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274047 | |
Record name | 6-Methylheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctyl acrylate | |
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URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
196.8 °C | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
91 °C, 91 °C c.c. | |
Record name | Isooctyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.4 | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |
Record name | Isooctyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7846 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
29590-42-9, 54774-91-3 | |
Record name | Isooctyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029590429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.174 | |
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Record name | ISOOCTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU1V16S82F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ISOOCTYL ACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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